4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate is a synthetic organic compound featuring a fused bicyclic core (cyclopenta[c]chromene) with a ketone group at position 4 and a (3-chlorophenoxy)acetate ester substituent at position 5. The 3-chlorophenoxy group introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C20H15ClO5 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(3-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H15ClO5/c21-12-3-1-4-13(9-12)24-11-19(22)25-14-7-8-16-15-5-2-6-17(15)20(23)26-18(16)10-14/h1,3-4,7-10H,2,5-6,11H2 |
InChI Key |
YAMKJIYNNCLLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde and a diketone under acidic conditions.
Fusing the Cyclopentane Ring: The cyclopentane ring is introduced through a Diels-Alder reaction, where a diene and a dienophile react to form the fused ring system.
Introduction of the Acetate Group: The acetate group is attached via esterification, where the chromen derivative reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Attachment of the Chlorophenoxy Moiety: The final step involves the nucleophilic substitution reaction where the acetate derivative reacts with 3-chlorophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in acetone or dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Diversity in Substituents
The core cyclopenta[c]chromene structure is shared among several derivatives, with variations occurring at the ester substituents. Below is a comparative analysis of key analogs:
Crystallographic and Conformational Insights
- Hydrogen Bonding and Crystal Packing : The compound in (a structurally related indole derivative) forms N–H···O hydrogen-bonded dimers, a pattern common in cyclopenta[c]chromene analogs. Such interactions are critical for stabilizing crystal lattices and may influence bioavailability .
- Dihedral Angles : In , the dihedral angles between the aromatic ring and the cyclopenta system range from 49.00° to 81.91°, indicating conformational flexibility. Substituents like chlorine or bulky groups (e.g., tert-butyl in ) could restrict rotation, altering molecular recognition properties.
Hypothetical Property Trends (Based on Substituents)
- Solubility : Diacetate derivatives () are likely more water-soluble than halogenated analogs ().
- Melting Points : Bulky substituents (e.g., isopropyl in ) may lower melting points due to disrupted crystal packing.
- Bioactivity: The 3-chlorophenoxy group in the target compound could enhance binding to hydrophobic enzyme pockets compared to non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
